(1R)-1-pyrimidin-2-ylethanamine;hydrochloride
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Overview
Description
(1R)-1-pyrimidin-2-ylethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrimidine ring attached to an ethanamine group, with a hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-pyrimidin-2-ylethanamine;hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Attachment of the Ethanamine Group: The ethanamine group is introduced via a nucleophilic substitution reaction, where the pyrimidine ring reacts with an appropriate alkyl halide.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the free base form of the compound, resulting in the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Formation of Hydrochloride Salt: The purified free base is treated with hydrochloric acid to obtain the hydrochloride salt, which is then dried and packaged.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-pyrimidin-2-ylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the ethanamine moiety.
Scientific Research Applications
(1R)-1-pyrimidin-2-ylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (1R)-1-pyrimidin-2-ylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-pyrimidin-2-ylethanamine;hydrochloride: A stereoisomer with similar structure but different spatial arrangement.
2-pyrimidinylethylamine: Lacks the hydrochloride salt form, resulting in different solubility and stability properties.
Pyrimidin-2-ylmethylamine: Similar pyrimidine ring but with a different alkyl group attached.
Uniqueness
(1R)-1-pyrimidin-2-ylethanamine;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. These properties make it particularly useful in various scientific and industrial applications.
Properties
IUPAC Name |
(1R)-1-pyrimidin-2-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPQOISZUZLBH-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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